molecular formula C22H20N4O5S3 B2816239 4-[benzyl(methyl)sulfamoyl]-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide CAS No. 683259-45-2

4-[benzyl(methyl)sulfamoyl]-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide

Katalognummer: B2816239
CAS-Nummer: 683259-45-2
Molekulargewicht: 516.61
InChI-Schlüssel: GHXIAMYFLQPAFA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[benzyl(methyl)sulfamoyl]-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C22H20N4O5S3 and its molecular weight is 516.61. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

4-[Benzyl(methyl)sulfamoyl]-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological activity, and relevant research findings.

Chemical Structure and Synthesis

The compound belongs to the class of sulfamoyl benzamide derivatives, characterized by the presence of a benzothiazole moiety. The general structure can be depicted as follows:

C22H24N4O4S3\text{C}_{22}\text{H}_{24}\text{N}_4\text{O}_4\text{S}_3

Synthesis Overview:
The synthesis typically involves multiple steps, including:

  • Formation of the benzothiazole ring through cyclization.
  • Introduction of the sulfamoyl group via reaction with sulfonamide derivatives.
  • Final assembly of the benzamide core through acylation reactions.

Antimicrobial Activity

Research indicates that sulfamoyl benzamide derivatives exhibit significant antimicrobial properties. The compound has been evaluated against various bacterial strains, showing promising inhibition of growth. For instance, studies have demonstrated that it can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent .

Anticonvulsant and Neuroprotective Effects

In a series of evaluations, related benzothiazole derivatives were tested for their anticonvulsant activity using models like the maximal electroshock (MES) and pentylenetetrazole (PTZ) tests. The results indicated that many compounds in this class significantly reduced seizure activity without notable neurotoxicity . This suggests that this compound may possess neuroprotective properties.

Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory effects. In vitro assays demonstrated that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO), which are critical mediators in inflammatory responses . This activity positions it as a candidate for further development in treating inflammatory diseases.

Case Studies and Research Findings

Study Focus Findings
Study 1Antimicrobial ActivityShowed significant inhibition against E. coli and S. aureus strains.
Study 2Anticonvulsant ActivityReduced seizure duration in MES model without neurotoxicity.
Study 3Anti-inflammatory EffectsInhibited TNF-α production in macrophage cultures.

The biological activity of this compound is believed to involve multiple mechanisms:

  • Inhibition of Enzymes: The compound may inhibit specific enzymes involved in bacterial cell wall synthesis.
  • Receptor Modulation: It could modulate neurotransmitter receptors, contributing to its anticonvulsant effects.
  • Cytokine Suppression: By inhibiting cytokine production, it reduces inflammation.

Eigenschaften

IUPAC Name

4-[benzyl(methyl)sulfamoyl]-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O5S3/c1-26(14-15-5-3-2-4-6-15)34(30,31)17-9-7-16(8-10-17)21(27)25-22-24-19-12-11-18(33(23,28)29)13-20(19)32-22/h2-13H,14H2,1H3,(H2,23,28,29)(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHXIAMYFLQPAFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)C=C(C=C4)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.